Cas no 1803688-19-8 (5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質
名前と識別子
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- 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine
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- インチ: 1S/C7H5ClF2IN/c8-2-4-1-5(6(9)10)7(11)12-3-4/h1,3,6H,2H2
- InChIKey: MHKXKJHKMODVHA-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=CC(CCl)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- XLogP3: 2.5
- トポロジー分子極性表面積: 12.9
5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029074794-500mg |
5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine |
1803688-19-8 | 97% | 500mg |
$831.30 | 2022-04-02 | |
Alichem | A029074794-250mg |
5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine |
1803688-19-8 | 97% | 250mg |
$499.20 | 2022-04-02 | |
Alichem | A029074794-1g |
5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine |
1803688-19-8 | 97% | 1g |
$1,490.00 | 2022-04-02 |
5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridineに関する追加情報
5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine (CAS 1803688-19-8): A Versatile Halogenated Pyridine Derivative for Pharmaceutical and Agrochemical Applications
The 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine (CAS 1803688-19-8) represents an important halogenated pyridine derivative that has gained significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical and agrochemical research. This compound, with its multifunctional halogen substitutions, serves as a valuable building block for the synthesis of more complex molecules targeting various biological pathways.
Chemically classified as a triply halogenated pyridine, this compound combines three distinct halogen atoms - chlorine, fluorine, and iodine - at strategic positions on the pyridine ring. The presence of both chloromethyl and difluoromethyl groups at positions 5 and 3 respectively, along with an iodo-substituent at position 2, creates a highly reactive scaffold that can participate in numerous coupling reactions and functional group transformations.
Recent trends in medicinal chemistry have shown growing interest in fluorinated pyridine derivatives, particularly those containing difluoromethyl groups, due to their ability to modulate pharmacokinetic properties of drug candidates. The 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine structure offers researchers a versatile intermediate for developing novel compounds with improved metabolic stability and membrane permeability.
In agrochemical applications, this compound has shown promise as a precursor for the synthesis of new-generation crop protection agents. The unique combination of halogens in 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine allows for the creation of molecules with specific modes of action against plant pathogens, addressing the growing need for solutions to pesticide resistance.
The synthetic utility of CAS 1803688-19-8 extends to metal-catalyzed cross-coupling reactions, where the 2-iodo substituent serves as an excellent leaving group for palladium-catalyzed transformations. This feature has made it particularly valuable in the synthesis of heterocyclic compounds for drug discovery programs targeting various disease areas.
From a commercial perspective, the demand for halogenated pyridine building blocks like 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine has been steadily increasing, driven by the pharmaceutical industry's focus on fluorine-containing drug candidates. Market analysis indicates that fluorinated compounds now represent nearly 30% of all small molecule drugs in development, highlighting the importance of such intermediates.
Recent advances in synthetic methodology have improved the accessibility of CAS 1803688-19-8, with several manufacturers now offering this compound at various purity grades. Researchers should pay attention to storage conditions, as the iodopyridine moiety can be sensitive to light and moisture, requiring protection from these elements to maintain stability.
The environmental fate and green chemistry aspects of halogenated pyridine derivatives have become important considerations in recent years. While 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine itself is not considered persistent in the environment, its transformation products should be carefully evaluated as part of responsible research practices.
In analytical characterization, 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine typically shows distinct signals in NMR spectroscopy, with the difluoromethyl group appearing as a characteristic triplet in 19F-NMR due to coupling with adjacent protons. Mass spectrometry analysis usually reveals a clear molecular ion peak corresponding to its molecular weight.
Future research directions for this compound include exploration of its use in click chemistry applications and as a precursor for PET radiotracer development, where the iodine atom could potentially be replaced with radioactive isotopes for imaging purposes. The versatility of CAS 1803688-19-8 ensures it will remain an important tool for chemical innovation across multiple disciplines.
As regulatory landscapes evolve, particularly concerning halogenated compounds, researchers working with 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine should stay informed about any changes in handling or disposal requirements. Current best practices recommend conducting all operations with this material in well-ventilated areas using appropriate personal protective equipment.
The unique combination of reactive sites on 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine makes it particularly valuable for diversity-oriented synthesis approaches in drug discovery. Pharmaceutical chemists can exploit the differential reactivity of the chloromethyl, difluoromethyl, and iodo groups to create libraries of compounds with varied biological activities.
In conclusion, 5-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine (CAS 1803688-19-8) represents a multifaceted chemical building block with significant potential across multiple research areas. Its growing importance reflects broader trends in medicinal and agricultural chemistry toward halogen-containing scaffolds that offer both synthetic versatility and desirable biological properties.
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